molecular formula C7H10ClFN2O B1419062 (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride CAS No. 220527-84-4

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Cat. No.: B1419062
CAS No.: 220527-84-4
M. Wt: 192.62 g/mol
InChI Key: CZBBSMVGFZLCEQ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride typically involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Starting Materials:

    • 3-Fluoro-4-methoxyaniline
    • Hydrazine hydrate
    • Hydrochloric acid
  • Reaction Conditions:

    • The reaction is carried out in an aqueous medium.
    • The mixture is heated to reflux for several hours to ensure complete reaction.
    • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

  • Using larger reactors to handle bulk quantities of starting materials.
  • Implementing continuous flow techniques to improve efficiency and yield.
  • Employing advanced purification methods such as column chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines or hydrazones.

Scientific Research Applications

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Disrupt cellular processes: It can interfere with cellular signaling pathways, leading to altered cell behavior.

    Induce oxidative stress: By generating reactive oxygen species, it can cause oxidative damage to cells.

Comparison with Similar Compounds

    Phenylhydrazine: The parent compound without the fluoro and methoxy substitutions.

    4-Methoxyphenylhydrazine: Lacks the fluoro substitution.

    3-Fluorophenylhydrazine: Lacks the methoxy substitution.

Uniqueness: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and metabolic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBSMVGFZLCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657862
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220527-84-4
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-fluoro-4-methoxyaniline (1.5871 g, 11.24 mmol) in hydrochloric acid, 37% (14 ml) was diazotized with sodium nitrite (0.776 g, 11.24 mmol) in water (7 mL) and reduced with tin(ii) chloride dihydrate (1.873 mL, 22.49 mmol) in hydrochloric acid, 37% (5 ml) at 0° C. The reaction was then stirred for 20 min at room temperature. The precipitate was collected by filtration. The cake was triturated with ethanol (50 mL, room temp) followed by filtration to give a pale yellow solid as the titled compound. 1H NMR (DMSO-d6, 500 MHz) δ 10.17 (br s, 2H), 8.12 (br s, 1H), 7.10 (dd, J=9.0, 9.0 Hz, 1H), 6.96 (dd, J=13.0, 2.5 Hz, 1H), 6.80-6.76 (m, 1H) 3.76 (s, 3H), 3.42 (br s, 1H).
Quantity
1.5871 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.776 g
Type
reactant
Reaction Step Two
Quantity
1.873 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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